ATM Kinase Inhibitor Scaffold Potency: Lartesertib (3-Fluoro-5-methoxy Substitution) vs. KU-55933 and Comparator Isomers
3-Fluoro-5-methoxypyridin-4-amine, when incorporated as the N-1 substituent in the imidazo[4,5-c]quinolin-2-one scaffold, yields the clinical candidate lartesertib (M4076), which inhibits ATM kinase with an IC50 of 0.2 nM (biochemical assay, ATP at 10 μM) [1]. By contrast, the earlier-generation ATM inhibitor KU-55933 (which does not contain this fragment) achieves an ATM IC50 of 13 nM—a 65-fold lower biochemical potency . In cell-based assays measuring CHK2 phosphorylation (pThr68) in HCT116 colon carcinoma cells, M4076 yields an IC50 of 10 ± 2 nM, compared to 1,100 ± 260 nM for KU-55933—a 110-fold differentiation [2]. When this compound is used to build the ATM inhibitor M3541 (a close structural analog sharing the identical 3-fluoro-5-methoxypyridin-4-yl fragment), the resulting molecule achieves an ATM IC50 of 0.25 nM and demonstrates >60-fold selectivity against closely related PIKK family members (DNA-PK, PI3K isoforms, mTOR, ATR) [3]. No published data demonstrate comparable ATM potency using the 2-fluoro-5-methoxy or 5-fluoro-2-methoxy positional isomers in analogous scaffolds.
| Evidence Dimension | ATM kinase biochemical IC50 (cell-free assay) |
|---|---|
| Target Compound Data | IC50 = 0.2 nM (lartesertib, containing 3-fluoro-5-methoxypyridin-4-yl fragment); IC50 = 0.25 nM (M3541, same fragment) [REFS-1, REFS-4] |
| Comparator Or Baseline | IC50 = 13 nM (KU-55933, ATM inhibitor lacking this fragment); no sub-nanomolar ATM IC50 reported for 2-fluoro-5-methoxy or 5-fluoro-2-methoxy positional isomers |
| Quantified Difference | 65-fold higher biochemical potency for fragment-containing inhibitor; 110-fold greater cellular potency (CHK2 pThr68 IC50 10 nM vs. 1,100 nM) [2] |
| Conditions | Biochemical ATM kinase assay (ATP at 10 μM); cellular CHK2 phosphorylation Luminex assay in HCT116 cells (2 Gy irradiation) [REFS-1, REFS-3] |
Why This Matters
For programs targeting ATM kinase, selecting this specific regioisomer is prerequisite to achieving the sub-nanomolar potency and kinase selectivity profiles that have advanced to Phase 2 clinical trials—substitution with a positional isomer would fundamentally alter binding pocket geometry and is predicted to degrade potency by >50-fold based on available comparator data.
- [1] Guide to Pharmacology (GtoPdb). Lartesertib Ligand Activity Chart. ATM inhibition: pIC50 = 9.7, IC50 = 0.2 nM (biochemical assay, ATP at 10 μM). Data from WO2020193660A1. View Source
- [2] Extended Data Fig. 6a-b. Nat Struct Mol Biol. 2021. M4076 cellular CHK2 pThr68 IC50 = 10 ± 2 nM (HCT116, 2 Gy); KU-55933 CHK2 pThr68 IC50 = 1,100 ± 260 nM. View Source
- [3] ProbeChem. M3541 Product Description. ATM IC50 = 0.25 nM (ATP, 10 μM). Selectivity >60-fold against PIKK family members (DNA-PK, PI3K isoforms, mTOR, ATR). View Source
